molecular formula C26H24N2O5S B2983963 4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide CAS No. 1351826-84-0

4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide

Cat. No.: B2983963
CAS No.: 1351826-84-0
M. Wt: 476.55
InChI Key: RGWAZOZPZCDQNM-UHFFFAOYSA-N
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Description

4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide is a recognized and potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with notable selectivity for FGFR1, FGFR2, and FGFR3. Its primary research value lies in the investigation of dysregulated FGFR signaling , a pathway critically implicated in cellular proliferation, survival, and migration. Aberrant FGFR activity is a well-documented driver in a diverse range of cancers, making this compound a crucial tool for probing the oncogenic dependencies and synthetic lethalities associated with FGFR alterations in preclinical models. The compound exerts its effect by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby potently suppressing receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK and PI3K-AKT. This mechanism has been leveraged in studies focusing on cancers with documented FGFR amplifications, mutations, or fusions , including specific subtypes of breast cancer, endometrial cancer, and urothelial carcinoma, to evaluate tumor cell viability and to overcome resistance to other targeted therapies. Its high selectivity profile minimizes off-target effects, providing researchers with a precise pharmacological agent to delineate the complex role of FGFR signaling in both physiological and pathological contexts, thereby facilitating the development of novel therapeutic strategies.

Properties

IUPAC Name

4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-(4-propan-2-ylphenyl)-2H-pyrrol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-16(2)17-8-10-18(11-9-17)22-24(34(32,33)21-6-4-3-5-7-21)23(29)26(31)28(22)20-14-12-19(13-15-20)25(27)30/h3-16,22,29H,1-2H3,(H2,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWAZOZPZCDQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C(=O)N)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • Key Functional Groups :
    • Hydroxy group (-OH)
    • Carbonyl group (C=O)
    • Sulfonamide group (–SO₂NH)

This compound features a pyrrole ring, which is known for its biological significance, particularly in drug design.

Anticancer Properties

Recent studies have indicated that 4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung)26Induction of apoptosis and cell cycle arrest
MCF7 (Breast)0.46Inhibition of Aurora-A kinase
HCT116 (Colon)0.39DNA binding interactions leading to apoptosis

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Kinase Inhibition : It selectively inhibits certain kinases, such as Aurora-A, which are crucial for cell division and proliferation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
  • DNA Interaction : Studies indicate that the compound can intercalate with DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy on A549 Cells

In a study conducted by Wei et al., the compound demonstrated an IC₅₀ value of 26 µM against A549 lung cancer cells. The study highlighted that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins .

Study 2: MCF7 Cell Line Assessment

Zheng et al. reported that the compound exhibited an IC₅₀ of 0.46 µM against MCF7 breast cancer cells, with significant inhibition of Aurora-A kinase activity observed. This inhibition was correlated with reduced cell viability and increased apoptosis markers .

Study 3: HCT116 Colon Cancer Cells

Research by Li et al. revealed that the compound had an IC₅₀ of 0.39 µM on HCT116 colon cancer cells, showcasing its potential as a therapeutic agent through DNA binding interactions that hindered cellular replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Heterocyclic Cores

Compound 13 (4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide):

  • Key Differences : Replaces the pyrrole core with a pyrazoline ring and substitutes the isopropylphenyl group with a bromophenyl moiety.
  • Biological Activity : Demonstrated significant activity in preliminary assays, likely due to the sulfonamide group’s role in hydrogen bonding with biological targets .

Compound 14 (4-(3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide):

  • Key Differences : Similar to Compound 13 but substitutes bromine with chlorine, reducing molecular weight (497.99 g/mol) and altering electronic properties.

4-[3-[(2-Anilino-4-oxo-thiazol-5-ylidene)methyl]-2,5-dimethyl-pyrrol-1-yl]benzenesulfonamide:

  • Key Differences: Replaces the hydroxyl-oxo-pyrrole with a thiazole ring and introduces an anilino group.

Benzamide Derivatives with Varied Substituents

N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(pentyloxy)phenyl]-1-oxopropan-2-yl}benzamide (Compound 11):

  • Key Differences : Lacks the pyrrole core and sulfonamide group but includes a pentyloxy chain, increasing hydrophobicity.
  • Biological Relevance : Such derivatives are often explored for antimicrobial or anti-inflammatory activity, though the absence of sulfonamide may limit enzyme inhibition efficacy .

L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide):

  • Key Differences : Shares the phenylsulfonyl group but incorporates a hydroxypropoxy chain and acetamide tail.
  • Pharmacological Role : This compound targets GPCRs, suggesting that the target benzamide may also interact with similar pathways .

Computational and Mechanistic Insights

  • Electron Density Analysis : Using Multiwfn , the target compound’s electron localization function (ELF) reveals strong electron withdrawal by the phenylsulfonyl group, which may stabilize interactions with cationic residues in binding pockets.
  • Comparative Reactivity : The hydroxyl-oxo-pyrrole core exhibits lower electrophilicity compared to the thiazole derivative , suggesting milder reactivity in biological systems.

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